Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]
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Overview
Description
Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furo[3,4-b]pyrrole Core: This step involves the cyclization of a suitable precursor to form the furo[3,4-b]pyrrole core. This can be achieved through a cyclization reaction using a strong acid catalyst under reflux conditions.
Spirocyclization: The next step involves the formation of the spirocyclic structure. This can be accomplished by reacting the furo[3,4-b]pyrrole core with an appropriate piperidine derivative under basic conditions.
Ethylation: The final step involves the introduction of the ethyl group at the desired position. This can be achieved through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It is explored for its potential use in treating neurological disorders and as an anti-cancer agent.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Chemical Biology: This compound is used as a probe in chemical biology to study the function of specific proteins and enzymes.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] can be compared with other similar compounds such as:
Rel-(3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate: This compound has a similar furo[3,4-b]pyrrole core but differs in the substituents attached to the core structure.
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole: This compound has a similar hexahydro-furo structure but lacks the spirocyclic piperidine ring.
rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]: This compound is a racemic mixture and has a methyl group instead of an ethyl group.
The uniqueness of Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine] lies in its specific spirocyclic structure and the presence of the ethyl group, which may confer distinct biological activities and properties compared to its analogs.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(3aR,6aS)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine] |
InChI |
InChI=1S/C12H22N2O/c1-2-14-9-12(3-5-13-6-4-12)10-7-15-8-11(10)14/h10-11,13H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
QNWZRINPYNRUFM-WDEREUQCSA-N |
Isomeric SMILES |
CCN1CC2(CCNCC2)[C@@H]3[C@H]1COC3 |
Canonical SMILES |
CCN1CC2(CCNCC2)C3C1COC3 |
Origin of Product |
United States |
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